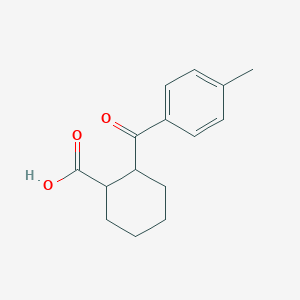

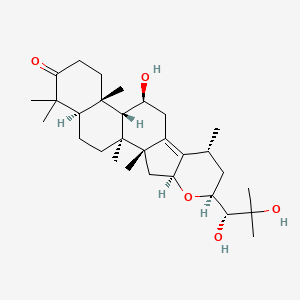

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid involves various catalytic and chemical processes. For instance, the catalytic hydrogenation of 4-methylbenzoic acid to 4-methylcyclohexyl carboxylic acids has been achieved over ruthenium/carbon catalysts in sodium hydroxide aqueous solution, highlighting the efficiency and selectivity of this method without decarboxylation side reactions (Z. Bin, 2010). Furthermore, the preparation of cyclohexane derivatives from t-butyl-cyclohexanols and their mass spectra provide insights into the molecular structure and the impact of substituents on the chemical properties of such compounds (H. Bekkum et al., 2010).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of compounds. The X-ray diffraction structure of related compounds, such as 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, reveals detailed information about the molecular geometry, including bond lengths and angles, which are essential for predicting the reactivity and interactions of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid (M. Sañudo et al., 2006).

Chemical Reactions and Properties

The chemical reactions and properties of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid can be inferred from studies on similar compounds. For example, the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide leads to the formation of succinic acid derivatives, showcasing the compound's reactivity towards carbon-carbon triple bonds and carbon dioxide fixation (Asahi Katayama et al., 2016).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are influenced by the molecular structure of the compound. While specific data on 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is not provided, studies on similar compounds offer valuable insights. For instance, the physical state, solubility in different solvents, and melting points can be deduced from the molecular interactions and crystal structure analyses provided by X-ray diffraction studies (K. Thanigaimani et al., 2013).

Chemical Properties Analysis

Chemical properties, including acidity/basicity, reactivity towards different chemical reagents, and stability under various conditions, are crucial for understanding the behavior of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. Research on related compounds, such as the synthesis and reactivity of cyclohexadienes and aminobenzophenones, highlights the potential reactivity patterns and stability of 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid under different chemical conditions (Tian-Cheng Feng et al., 2018).

科学的研究の応用

Synthesis of Part-Saturated Isoindolo and Benzoxazinones : 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid has been used in synthesizing various isoindolo[1,3]- and [3,1]-benzoxazinones and benzoxazepinones. These compounds, containing hetero rings and cycloalkane rings, were structurally analyzed using NMR spectroscopy, including techniques like DNOE, DEPT, and 2D-HSC measurements (Sohár et al., 1995).

Preparation of Pyrrolo- and Isoindoloepoxyquinazolines : In another study, 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid was reacted with various γ-oxocarboxylic acids to produce condensed pyrroloepoxyquinazolines. The structures of these compounds were established using NMR spectroscopy and X-ray crystallography (Kanizsai et al., 2007).

Synthesis and Steric Structure of 9b-p-Tolylperhydrothiazoloisoindolones : A study synthesized 9b-p-tolylperhydrothiazolo[2,3-a]isoindolone isomers using 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid. The steric structures of these isomers were determined through NMR spectroscopy (Stájer et al., 1996).

Analysis of Carboxylic Acids in Wine and Alcoholic Beverages : This compound has also been identified in the context of analytical chemistry, particularly in the analysis of various carboxylic acids, including cyclohexanecarboxylic acid, in wine and other alcoholic beverages (Gracia-Moreno et al., 2015).

Development of Fluorine-18-labeled 5-HT1A Antagonists : In medicinal chemistry, fluorinated derivatives of WAY 100635 were synthesized using different acids, including cyclohexanecarboxylic acid, for potential use in serotonin receptor imaging (Lang et al., 1999).

特性

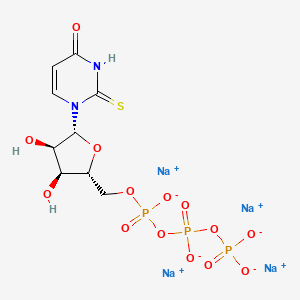

IUPAC Name |

2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAROMYZTGWTSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)

![6-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-1-(1-naphthalenylsulfonyl)-1H-indole dihydrochloride](/img/structure/B1139190.png)